2-Naphthyl stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMXKUAHBEQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212845 | |

| Record name | 2-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-74-4 | |

| Record name | Octadecanoic acid, 2-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6343-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82D4U42AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Naphthyl Stearate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Naphthyl stearate (CAS No. 6343-74-4). As an ester of 2-naphthol and stearic acid, this molecule possesses a unique combination of a bulky, hydrophobic naphthyl group and a long aliphatic chain, rendering it suitable for a variety of applications, including as a chromogenic substrate in enzyme assays and as a specialty lubricant in pharmaceutical formulations. This document delves into the fundamental physicochemical characteristics, provides detailed protocols for its synthesis and analysis, and explores its utility in research and development.

Introduction

This compound, with the IUPAC name naphthalen-2-yl octadecanoate, is a lipophilic organic compound that has garnered interest in various scientific fields.[1] Its structure, featuring a naphthalene ring system linked to a long-chain saturated fatty acid, imparts distinct properties that are exploited in both biochemical and materials science applications.[2] The hydrolysis of the ester bond by specific enzymes to release 2-naphthol forms the basis of its use in chromogenic assays.[3] Furthermore, its waxy nature and lubricating properties make it a candidate for specialized applications in tablet manufacturing.[2] This guide aims to be a centralized resource for professionals requiring in-depth technical information on this compound.

Chemical Structure and Elucidation

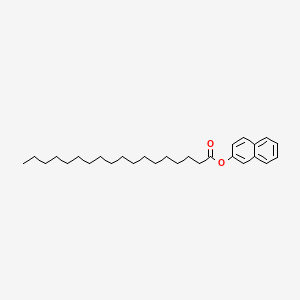

The chemical structure of this compound consists of a stearoyl group (the acyl form of stearic acid) esterified to the hydroxyl group of 2-naphthol.

Figure 1. Chemical Structure of this compound.

The molecule is characterized by the presence of the planar naphthalene ring and the flexible, long alkyl chain of the stearate moiety. This amphipathic character, though predominantly lipophilic, influences its solubility and interactions with other molecules.

Structural Formula: C₂₈H₄₂O₂[5]

SMILES: CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1[2]

InChI Key: JIMMXKUAHBEQPE-UHFFFAOYSA-N[1]

dot graph 2_Naphthyl_Stearate_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; T [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; U [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; V [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; W [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; X [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AB [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AE [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AF [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AG [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AH [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AI [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AJ [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AK [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AL [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AM [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AN [label="C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [len=1.5]; A -- B -- C -- D -- E -- F -- G -- H -- I -- J -- M -- L -- N; M -- K [style=double]; N -- O -- P -- Q -- R -- S -- T -- U -- V -- W -- X -- Y -- Z -- AA -- AB -- AC -- AD -- AE -- AF -- AG -- AH -- AI -- AJ -- AK -- AL -- AM -- AN; N -- O; O -- P; P -- Q; Q -- R; R -- S; S -- T; T -- U; U -- V; V -- W; W -- X; X -- Y; Y -- Z; Z -- AA; AA -- AB; AB -- AC; AC -- AD; AD -- AE; AE -- AF; AF -- AG; AG -- AH; AH -- AI; AI -- AJ; AJ -- AK; AK -- AL; AL -- AM; AM -- AN; }

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | naphthalen-2-yl octadecanoate | [1] |

| Synonyms | beta-Naphthyl stearate, Octadecanoic acid 2-naphthyl ester | [1][4] |

| CAS Number | 6343-74-4 | [4] |

| Molecular Formula | C₂₈H₄₂O₂ | [4] |

| Molecular Weight | 410.63 g/mol | [4] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Data not available. Predicted to be a low-melting solid. | |

| Boiling Point | 522 °C at 760 mmHg | [1] |

| Density | 0.965 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents like hexane and moderately soluble in polar organic solvents like ethanol and acetone. | Predicted based on stearic acid solubility[5] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the stearate chain.

-

~ 7.2-8.0 ppm: A complex multiplet pattern corresponding to the 7 aromatic protons of the 2-substituted naphthalene ring.[6]

-

~ 2.4 ppm: A triplet corresponding to the two protons on the α-carbon of the stearate chain (adjacent to the carbonyl group).[7]

-

~ 1.7 ppm: A multiplet corresponding to the two protons on the β-carbon of the stearate chain.[7]

-

~ 1.2-1.4 ppm: A large, broad signal corresponding to the numerous methylene (-CH₂-) protons of the long aliphatic chain.[7]

-

~ 0.9 ppm: A triplet corresponding to the three protons of the terminal methyl (-CH₃) group of the stearate chain.[7]

13C NMR Spectroscopy

The 13C NMR spectrum will display signals for the carbon atoms in the naphthalene ring, the carbonyl carbon of the ester, and the carbons of the aliphatic chain.

-

~ 175 ppm: The carbonyl carbon (C=O) of the ester group.[8]

-

~ 110-150 ppm: A series of signals corresponding to the 10 carbon atoms of the naphthalene ring. The carbon attached to the ester oxygen will be shifted downfield.[9]

-

~ 34 ppm: The α-carbon of the stearate chain.[10]

-

~ 22-32 ppm: A cluster of signals for the methylene carbons of the stearate chain.[10]

-

~ 14 ppm: The terminal methyl carbon of the stearate chain.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the ester group and the C-H bonds of the aliphatic chain.

-

~ 2915 and 2849 cm⁻¹: Strong C-H stretching vibrations from the methylene groups of the stearate chain.[11]

-

~ 1760-1740 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the ester functional group.[5]

-

~ 1600 and 1500 cm⁻¹: C=C stretching vibrations within the naphthalene aromatic ring.

-

~ 1210-1320 cm⁻¹: C-O stretching of the ester group.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 410.6. Common fragmentation patterns would include the loss of the stearate chain and the formation of a naphthoxy cation.

Synthesis of this compound

This compound is typically synthesized via esterification of 2-naphthol with stearic acid or a more reactive derivative like stearoyl chloride. The Schotten-Baumann reaction is a robust method for this transformation.[12]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Reactants [label="2-Naphthol + Stearoyl Chloride"]; Solvent [label="Dichloromethane"]; Base [label="Aqueous NaOH"]; Reaction [label="Schotten-Baumann Reaction\n(Vigorous Stirring)"]; Workup [label="Separation of Layers\nAqueous Wash"]; Purification [label="Recrystallization\n(e.g., from Ethanol)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Solvent [label="Dissolve"]; Solvent -> Base [label="Add"]; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established procedures for the synthesis of similar naphthyl esters.[13][14]

Materials:

-

2-Naphthol

-

Stearoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-naphthol in dichloromethane.

-

Add a 10% aqueous solution of sodium hydroxide (approximately 2.0 equivalents).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add 1.05 equivalents of stearoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir vigorously at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with deionized water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.

Applications in Research and Development

Chromogenic Substrate for Enzyme Assays

This compound serves as a chromogenic substrate for various esterases and lipases.[15][16] The enzymatic hydrolysis of the ester bond releases 2-naphthol. The liberated 2-naphthol can then be coupled with a diazonium salt (e.g., Fast Blue B salt) to form a colored azo dye, which can be quantified spectrophotometrically.[3] This allows for the determination of enzyme activity.

dot graph Enzyme_Assay_Pathway { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Substrate [label="this compound\n(Colorless)"]; Enzyme [label="Lipase/Esterase"]; Products [label="2-Naphthol + Stearic Acid"]; Coupling [label="Diazonium Salt\n(e.g., Fast Blue B)"]; AzoDye [label="Colored Azo Dye\n(Quantifiable)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Enzyme [label="Hydrolysis"]; Enzyme -> Products; Products -> Coupling [label="Coupling Reaction"]; Coupling -> AzoDye; }

Protocol for Esterase/Lipase Activity Assay:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of a diazonium salt (e.g., Fast Blue B) in buffer.

-

In a microplate well or cuvette, combine a buffered solution of the enzyme sample with the this compound substrate solution.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and initiate color development by adding the diazonium salt solution.

-

Measure the absorbance at the appropriate wavelength for the resulting azo dye (typically around 500-600 nm).

-

Enzyme activity can be calculated by comparing the rate of color formation to a standard curve of 2-naphthol.

Lubricant in Pharmaceutical Formulations

In the pharmaceutical industry, lubricants are essential excipients in tablet manufacturing to prevent the adhesion of the tablet to the die and punches of the tablet press. While magnesium stearate is widely used, alternative lubricants are sought to overcome issues like overlubrication and incompatibility with certain active pharmaceutical ingredients (APIs). This compound has been evaluated as a potential alternative lubricant.[2] Its hydrophobic nature and waxy characteristics can provide effective lubrication. Studies have shown that formulations containing this compound can exhibit satisfactory lubrication efficiency without negatively impacting tabletability.[2]

Advantages in Pharmaceutical Formulations:

-

Hydrophobicity: Provides a barrier between the tablet and the metal surfaces of the press.

-

Inertness: The ester linkage is generally stable under anhydrous tableting conditions.

-

Potential for Controlled Release: The lipophilic nature may be explored for modifying drug release profiles in some formulations.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety profile can be inferred from its constituent parts: stearic acid, a generally recognized as safe (GRAS) substance, and 2-naphthol, which is harmful if swallowed or inhaled and can cause serious eye damage.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile molecule with established and potential applications in both biochemical research and pharmaceutical development. Its well-defined chemical structure and properties make it a useful tool for researchers. This guide has provided a comprehensive overview of its chemistry, synthesis, and applications, with the aim of facilitating its effective use by scientists and professionals in the field. Further research into its specific interactions with a wider range of enzymes and its performance in various drug formulations will undoubtedly expand its utility.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80657, this compound. Retrieved from [Link]

- Augustinsson, K. B. (1968). The use of naphthyl esters as substrates in esterase determinations. Biochimica et Biophysica Acta (BBA) - Enzymology, 159(1), 197–200.

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b). Retrieved from [Link]

- Main, A. R., & Braid, P. E. (1962). A rapid spectrophotometric method for the determination of esterase activity. Biochemical Journal, 84(2), 255–263.

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

University of Cape Town. (n.d.). The synthesis of partial fatty acid esters of sucrose. Retrieved from [Link]

- Imai, Y., et al. (1991). Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system. Biotechnology and Bioengineering, 38(1), 30-6.

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Lipase Detection and Assay: A Critical Review. Retrieved from [Link]

-

Indian Journal of Chemistry. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved from [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 29). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid, methyl ester. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105254488A - Synthesis method for stearoyl chloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4613271, 1-Naphthyl stearate. Retrieved from [Link]

-

Organic Chemistry Research. (2018). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8201, Methyl Stearate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy this compound | 6343-74-4 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. aocs.org [aocs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. byjus.com [byjus.com]

- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 15. The use of naphthyl esters as substrates in esterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 2-Naphthyl Stearate in Enzyme Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl stearate, the ester formed from the reaction of stearic acid and 2-naphthol, is a specialized organic compound with the molecular formula C₂₈H₄₂O₂.[1][2] While it has applications as a lubricant in pharmaceutical formulations and a starting material for synthesizing heterocyclic compounds, its principal value in the research sphere lies in its function as a chromogenic substrate.[1] Specifically, it is a tool for the detection and quantification of lipolytic enzyme activity, primarily lipases and certain esterases.[]

The unique structure of this compound, featuring a long, hydrophobic 18-carbon stearate chain, makes it an ideal substrate for lipases, which are enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipids.[4][5] The cleavage of this substrate by an enzyme releases 2-naphthol, a molecule that can be readily converted into a colored dye.[4][6] This property allows researchers to measure enzyme activity by monitoring color development, a technique that is fundamental to enzyme kinetics, inhibitor screening, and various diagnostic assays.[7] This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in a research context, offering the technical insights required for its successful implementation.

The Core Principle: A Two-Step Enzymatic and Chromogenic Reaction

The utility of this compound as a research tool is grounded in a straightforward, yet robust, two-step reaction mechanism. This process is designed to convert the invisible action of an enzyme into a measurable colored signal.

Step 1: Enzymatic Hydrolysis The assay begins with the enzymatic cleavage of the ester bond within the this compound molecule. A lipolytic enzyme, such as a lipase or carboxylesterase, recognizes and binds to the substrate.[7] It then catalyzes the hydrolysis of the ester linkage, breaking the molecule into its two constituent parts: stearic acid and 2-naphthol.[1] The rate of this reaction is directly proportional to the activity of the enzyme in the sample under the given conditions.[7]

Step 2: Chromogenic Coupling The 2-naphthol liberated in the first step is colorless. To generate a quantifiable signal, a second reaction is initiated. A diazonium salt, most commonly Fast Blue B salt, is introduced into the mixture.[4] This salt undergoes an azo-coupling reaction with the 2-naphthol to form a stable and intensely colored azo dye.[8][9] The resulting product has a distinct absorbance maximum, allowing its concentration to be measured using a spectrophotometer.[4] The intensity of the color produced is directly proportional to the amount of 2-naphthol released, which in turn reflects the level of enzyme activity.[9]

Key Research Applications and Insights

The this compound assay is a versatile platform that can be adapted for several key research applications.

Enzyme Kinetics and Characterization

A primary use of this assay is to characterize the kinetic properties of lipases. By measuring the initial reaction velocity at various concentrations of this compound, researchers can generate a Michaelis-Menten plot. This allows for the determination of key kinetic parameters:

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies have used homologs of 2-naphthyl esters to elucidate the kinetic mechanisms of lipase-catalyzed hydrolysis, confirming that the reaction follows the Michaelis-Menten model at the interface between aqueous and organic phases. [10]

Inhibitor Screening in Drug Development

The inhibition of specific lipases is a therapeutic strategy for conditions like obesity and metabolic disorders. [7]The this compound assay provides a high-throughput method for screening compound libraries to identify potential lipase inhibitors. [9]In this application, the enzyme is pre-incubated with a test compound before the addition of the substrate. [9]A reduction in the rate of color formation indicates inhibitory activity. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which is a critical measure of a compound's potency.

Table 1: Example Data from a Lipase Inhibitor Screening Assay

| Inhibitor Conc. (µM) | Absorbance (540 nm) | % Inhibition |

| 0 (Control) | 1.250 | 0% |

| 0.1 | 1.125 | 10% |

| 1 | 0.875 | 30% |

| 10 | 0.625 | 50% |

| 100 | 0.250 | 80% |

| 1000 | 0.150 | 88% |

This table presents hypothetical data to illustrate the results of an inhibitor screening experiment, from which an IC₅₀ value of 10 µM can be determined.

Qualitative Detection (Zymography)

While spectrophotometric assays quantify activity in solution, zymography allows for the visualization of enzyme activity directly within a polyacrylamide gel following electrophoresis. This technique is invaluable for identifying active enzyme isoforms in complex biological samples. For this application, a related substrate, 2-Naphthyl acetate, is often used to detect esterase activity in gels. [11]After electrophoresis, the gel is incubated with the substrate and Fast Blue B salt, causing colored bands to appear at the locations of active esterase or lipase enzymes. [8][11]

Technical Considerations and Best Practices

-

Substrate Solubility: this compound is highly hydrophobic. Achieving a stable and uniform substrate emulsion is the most critical factor for assay reproducibility. [7]Insufficient emulsification will lead to a high signal-to-noise ratio and inaccurate results. The concentration of detergent (e.g., Triton X-100) and the method of dispersion (vortexing, sonication) must be carefully optimized. [7]* Assay Linearity: It is crucial to operate within the linear range of the assay, where the rate of product formation is constant over time and directly proportional to the enzyme concentration. [8]This requires empirical determination of the optimal incubation time and enzyme concentration for your specific system.

-

Interfering Substances: When screening compound libraries, it is essential to control for potential assay interference. Test compounds might absorb light at the detection wavelength or directly react with Fast Blue B salt, leading to false-positive or false-negative results. [7]Running controls where compounds are tested in the absence of the enzyme is a necessary validation step.

-

Substrate Specificity: While this compound is a good substrate for many lipases, related compounds with different fatty acid chains (e.g., 2-Naphthyl myristate, 2-Naphthyl acetate) can be used to probe the substrate specificity of an enzyme. [4][9]Carboxylesterases may also show activity towards these substrates. [6]

Conclusion

This compound is a powerful and versatile chromogenic substrate that serves as a cornerstone for the study of lipolytic enzymes. Its application in a simple, colorimetric assay enables researchers to perform detailed kinetic characterizations, conduct high-throughput screening for novel therapeutics, and visualize enzyme activity. By understanding the underlying principles of the assay and adhering to best practices in protocol execution—particularly regarding substrate emulsification and assay validation—scientists can effectively leverage this tool to advance research in enzymology, drug discovery, and diagnostics.

References

-

National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem Compound Database. Retrieved from [Link]

-

Kim, H., & Lee, J. Y. (1999). Assay of 2-naphthol in human urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 734(2), 229–235. Retrieved from [Link]

-

Ison, A. P., & Lilly, M. D. (1991). Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system. Biotechnology and Bioengineering, 38(1), 30–36. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Buy this compound | 6343-74-4 [smolecule.com]

- 2. This compound | C28H42O2 | CID 80657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

2-Naphthyl stearate mechanism of action in enzyme assays

An In-depth Technical Guide to the Mechanism and Application of 2-Naphthyl Stearate in Hydrolase Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrolases, particularly lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1), represent a critical class of enzymes central to countless physiological processes, from fat metabolism to neurotransmission.[1][2] Their significant role in pathophysiology has established them as prominent targets for drug development in areas such as obesity, pancreatitis, and cancer.[2] Consequently, robust and reliable methods for quantifying their activity are indispensable in both basic research and high-throughput screening environments.

This technical guide provides a comprehensive exploration of this compound as a chromogenic substrate for the kinetic analysis of hydrolase activity. We will dissect its mechanism of action, detail field-proven experimental protocols, and underscore the principles of assay design that ensure data integrity and trustworthiness. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying causality that informs experimental choices, empowering researchers to not only execute but also troubleshoot and adapt these methods for their specific needs.

Part 1: The Core Mechanism of Action

The this compound assay is a coupled-enzyme assay, meaning the primary enzymatic reaction generates a product that is then used in a secondary, non-enzymatic reaction to produce a detectable signal. The process unfolds in two distinct, sequential stages: Enzymatic Hydrolysis and Chromogenic Coupling.

-

Enzymatic Hydrolysis : The assay begins with the enzymatic cleavage of the ester bond in this compound by a hydrolase, such as a lipase.[2][3] This reaction releases two products: the long-chain fatty acid, stearic acid, and the chromogenic precursor, 2-naphthol (also known as β-naphthol).[2][3] The rate of 2-naphthol production is directly proportional to the activity of the enzyme under investigation.

-

Chromogenic Coupling : The liberated 2-naphthol, which is colorless itself, rapidly reacts with a diazonium salt present in the assay buffer.[4][5] A commonly used and effective coupling agent is Fast Blue B salt.[2][6] This reaction, known as an azo coupling reaction, forms a stable and intensely colored azo dye.[7] The formation of this colored adduct can be monitored over time using a spectrophotometer, providing a continuous kinetic readout of enzyme activity.[2][8]

Caption: Core two-stage mechanism of the this compound assay.

Part 2: Designing a Robust Enzyme Assay

A successful assay is built on meticulously prepared reagents and a validated protocol. The causality behind each step is critical for ensuring reproducibility and accuracy.

Essential Reagents & Preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) : The buffer must maintain a stable pH optimal for the specific enzyme being studied. For many lipases, a pH between 7.0 and 8.0 is standard.[4][9]

-

Substrate Stock Solution (10 mM this compound in DMSO) : this compound is hydrophobic and requires a potent organic solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization. This stock should be stored protected from light at -20°C.[4]

-

Substrate Emulsion (e.g., 1.3 mM in Assay Buffer with 0.5% Triton X-100) : This is a critical step. Lipases are interfacially activated, meaning their catalytic activity is maximal at the lipid-water interface.[2][10] To mimic this, the hydrophobic substrate is emulsified in the aqueous assay buffer using a non-ionic detergent like Triton X-100. This is achieved by adding the substrate stock solution to the buffer-detergent mixture while vortexing or sonicating to create a stable, homogenous emulsion of substrate micelles.[2]

-

Chromogenic Coupling Agent (e.g., 10 mM Fast Blue B Salt in ddH₂O) : Diazonium salts like Fast Blue B are light-sensitive and can be unstable in solution.[4][6] It is imperative to prepare this solution fresh daily and keep it protected from light in an amber tube until use. Failure to do so is a common source of assay variability.

-

Enzyme Solution : The enzyme should be diluted to the desired working concentration in ice-cold assay buffer immediately before starting the experiment to preserve its activity.

Step-by-Step Experimental Protocol (96-Well Plate Spectrophotometric Assay)

This protocol is designed for a kinetic assay format, which is generally superior to endpoint assays as it provides richer data on reaction rates.

-

Assay Plate Preparation : To each well of a clear, flat-bottom 96-well microplate, add the components in the specified order. It is recommended to prepare a master mix of buffer and substrate emulsion to minimize pipetting errors.

-

170 µL of Substrate Emulsion.

-

10 µL of test compound (e.g., potential inhibitor dissolved in DMSO) or vehicle control (DMSO alone).

-

-

Temperature Equilibration : Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes in the plate reader. This ensures that the reaction starts at a stable and consistent temperature.[2]

-

Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of the enzyme solution to each well.

-

Kinetic Measurement : Immediately begin reading the absorbance at the optimal wavelength for the formed azo dye (typically 540-560 nm).[1][2] Collect readings every 60 seconds for a duration of 15-60 minutes. The optimal time should be determined to ensure the reaction rate is linear.[4]

-

Reaction Termination (for endpoint) : If an endpoint reading is desired, the reaction can be stopped by adding 50 µL of the Fast Blue B solution.[1][4] After a 15-minute incubation at room temperature for color development, the final absorbance is measured.[4]

Caption: Standard experimental workflow for a kinetic hydrolase assay.

Part 3: Ensuring Scientific Integrity & Trustworthiness

Every protocol must be a self-validating system. This is achieved through the judicious use of controls, which serve to isolate and verify each component of the assay.

The Self-Validating System: Essential Controls

-

100% Activity Control (Positive Control) : Enzyme + Substrate + Vehicle (e.g., DMSO). This establishes the baseline maximum reaction rate against which inhibitors are compared.

-

No-Enzyme Control (Substrate Blank) : Substrate + Buffer (instead of enzyme). This control is crucial to measure the rate of spontaneous, non-enzymatic hydrolysis of the substrate. A high rate indicates substrate instability.[2]

-

No-Substrate Control (Enzyme Blank) : Enzyme + Buffer (instead of substrate). This measures any change in background absorbance caused by the enzyme preparation itself.

-

Test Compound Control (Interference Check) : Substrate + Test Compound + Buffer (no enzyme). This control identifies compounds that may interfere with the assay by either absorbing light at the detection wavelength or reacting directly with the Fast Blue B salt.[2]

Caption: Logical relationships of controls in a self-validating assay.

Data Analysis & Interpretation

The primary output is the rate of change in absorbance over time (ΔA/min). This rate can be converted into enzyme activity units. One unit (U) of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[1][4]

Calculation of Enzyme Activity (U/mL):

Activity (U/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔA/min = The rate of absorbance change from the linear portion of the kinetic curve.

-

V_total = Total volume of the reaction mixture (in mL).[1]

-

ε (epsilon) = Molar extinction coefficient of the 2-naphthol-Fast Blue B adduct (in M⁻¹cm⁻¹). This must be determined experimentally by creating a standard curve with known concentrations of 2-naphthol.[1]

-

l = Path length of the cuvette or well (in cm).[1]

-

V_enzyme = Volume of the enzyme sample added (in mL).[1]

| Sample Condition | Expected Rate (ΔA/min) | Interpretation |

| 100% Activity Control | High and Linear | Establishes the reference Vmax for the assay. |

| Test Compound (Inhibitor) | Reduced Rate | The compound exhibits inhibitory activity against the enzyme. |

| No-Enzyme Control | ~ 0 | The substrate is stable and does not spontaneously hydrolyze. |

| No-Substrate Control | ~ 0 | The enzyme preparation does not contribute to background absorbance changes. |

| Compound Interference | > 0 | The test compound interferes with the assay, results are not reliable. |

Part 4: Field-Proven Insights & Considerations

-

Substrate Specificity : While this compound, with its long C18 fatty acid chain, is a good substrate for many lipases, it may be poorly hydrolyzed by esterases which prefer shorter-chain fatty acids. For general esterase activity, substrates like 2-naphthyl acetate (C2) or butyrate (C4) are often more suitable.[8][9] Researchers should choose the acyl chain length that best matches the known or expected specificity of their enzyme.

-

Assay Linearity : It is critical to ensure the assay is performed within the linear range for both time and enzyme concentration. If the kinetic plot plateaus too early, it indicates substrate depletion or product inhibition. In this case, the enzyme concentration should be reduced.

-

Alternative Diazonium Salts : While Fast Blue B is common, other salts like Fast Blue RR exist. However, studies have shown that Fast Blue B may produce significantly less background staining, particularly in gel-based assays (zymography), making it a preferable choice for cleaner results.[8][11]

Conclusion

The this compound assay provides a robust, adaptable, and continuous colorimetric method for measuring the activity of lipases and other hydrolases.[2] Its strength lies in a simple, two-stage mechanism that reliably translates enzymatic activity into a quantifiable signal. By understanding the causality behind each step—from the necessity of substrate emulsification for interfacially activated enzymes to the lability of the chromogenic coupling agent—researchers can implement this assay with high confidence. The incorporation of a self-validating control system is non-negotiable for ensuring the scientific integrity of the data. This powerful tool, when applied with the principles outlined in this guide, will continue to aid in the discovery and characterization of novel therapeutics targeting this vital class of enzymes.

References

-

Greenzaid, P. (1971). A rapid spectrophotometric method for the determination of esterase activity. PubMed, National Institutes of Health. Available at: [Link]

-

Oshio, S., et al. (1991). Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system. Biotechnology and Bioengineering. Available at: [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Available at: [Link]

-

Kadam, A., et al. (n.d.). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

HiMedia Laboratories. (n.d.). Fast blue B salt. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2022). What is the difference between Fast blue B and Fast blue RR and fast blue RR salt? Available at: [Link]

-

Patil, C. J., et al. (2017). Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Kim, H., et al. (1999). Assay of 2-naphthol in human urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Kumar, D., et al. (2022). Fast Blue B Produces a Light Background on the Gel Surface. Indian Journal of Clinical Biochemistry. Available at: [Link]

-

University of Technology. (n.d.). Preparation of Azo dye from diazonium salt. Available at: [Link]

-

ResearchGate. (2018). Two distinct old yellow enzymes are involved in naphthyl ring reduction during anaerobic naphthalene degradation. Available at: [Link]

-

SLS. (n.d.). 2-Naphthyl acetate, esterase substrate. Available at: [Link]

-

Wang, G., et al. (2022). 2-Naphthol Impregnation Prior to Steam Explosion Promotes LPMO-Assisted Enzymatic Saccharification of Spruce and Yields High-Purity Lignin. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Biolabo. (2022). LIPASE Kinetic Method. Available at: [Link]

-

ResearchGate. (2011). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

-

ResearchGate. (2010). Methods for detection and characterization of lipases: A comprehensive review. Available at: [Link]

-

Weyrauch, P., et al. (2018). The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. Journal of Bacteriology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2022). Methods for Lipase Detection and Assay: A Critical Review. Available at: [Link]

-

ResearchGate. (2012). Analytical Methods for Lipases Activity Determination: A Review. Available at: [Link]

-

Huang, T. L., et al. (1998). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Drug Metabolism and Disposition. Available at: [Link]

-

Abdullah, A., et al. (2021). Purification, characterization and kinetic study of alpha naphthyl acetate esterase from atta flour. Journal of Applied Science and Engineering. Available at: [Link]

-

MedCrave. (2017). Applied Biotechnology & Bioengineering. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 6343-74-4 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of 2-Naphthyl Stearate: Mechanisms, Products, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of 2-Naphthyl stearate, a pivotal substrate in the study of ester-cleaving enzymes. We will delve into the fundamental chemical principles governing its hydrolysis, the characteristics of its resulting products—2-Naphthol and stearic acid—and the sophisticated methodologies employed for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols for the application of this compound in enzymatic assays. The causality behind experimental choices is emphasized to ensure the development of robust, self-validating analytical systems.

Introduction: The Role of this compound in Enzyme Analysis

This compound (C₂₈H₄₂O₂) is a synthetic ester formed from the long-chain saturated fatty acid, stearic acid, and the aromatic alcohol, 2-naphthol.[1][2] Its significance in biochemical and pharmaceutical research lies in its utility as a substrate for various hydrolases, particularly esterases and lipases.[3] Esterases are a critical class of enzymes that contribute to the metabolism of approximately 10% of all therapeutic drugs, playing roles in both prodrug activation and detoxification.[4][5] Therefore, assays that accurately measure the activity of these enzymes are indispensable tools in drug discovery and development.

The hydrolysis of this compound provides a reliable method to probe the activity of these enzymes. The core principle involves the enzymatic cleavage of the ester bond, which liberates 2-Naphthol and stearic acid.[1] The subsequent detection of one of these products, typically 2-Naphthol, forms the basis of a quantitative assay.

The Hydrolysis Reaction: Products and Mechanisms

The fundamental reaction is the cleavage of the ester linkage in this compound. This process can be achieved through chemical means or, more relevantly for our audience, via enzymatic catalysis.

Primary Hydrolysis Products

Regardless of the method, the hydrolysis of one molecule of this compound yields one molecule of 2-Naphthol and one molecule of stearic acid.[1]

-

2-Naphthol (β-Naphthol): A crystalline solid with the formula C₁₀H₇OH.[6] Its liberation is the key event in most detection assays.

-

Stearic Acid (Octadecanoic Acid): A saturated fatty acid with the formula C₁₈H₃₆O₂.[7][8] It is a waxy solid ubiquitous in animal and vegetable fats.[9]

Caption: The fundamental hydrolysis of this compound.

Chemical Hydrolysis (Saponification)

The ester bond in this compound can be cleaved by chemical hydrolysis, typically under acidic or basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid (e.g., HCl or H₂SO₄).[10] An excess of water is required to drive the equilibrium towards the products.[10]

-

Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method for chemical hydrolysis.[10] Heating the ester with a strong base like sodium hydroxide (NaOH) results in an irreversible reaction.[10] The products are the alcohol (2-Naphthol) and the salt of the carboxylic acid (sodium stearate), a primary component of soap.[10][11]

Enzymatic Hydrolysis: The Core Application

In biological and pharmaceutical contexts, the hydrolysis is catalyzed by enzymes. This specificity is the foundation of its use in research.

-

Lipases (EC 3.1.1.3): These enzymes catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates.[12][13] Lipase-catalyzed hydrolysis of 2-Naphthyl esters has been shown to follow Michaelis-Menten kinetics, occurring at the interface between aqueous and organic phases.[3]

-

Esterases (e.g., Carboxylesterases): This is a broad class of hydrolases that split esters into an acid and an alcohol.[14] They are vital in the metabolism and detoxification of xenobiotics, including many drugs.[4][15] The substrate specificity can vary, with some esterases preferentially hydrolyzing esters with a large alcohol moiety, like this compound.[15]

Analytical Methodologies for Product Quantification

The utility of this compound as a substrate is contingent upon the reliable detection of its hydrolysis products. The primary challenge is that neither product is intensely colored, necessitating a secondary reaction for visualization or the use of advanced instrumentation.

Spectrophotometric Detection of 2-Naphthol

The most common method for quantifying esterase or lipase activity using naphthyl esters involves the colorimetric detection of the released 2-Naphthol.[16]

Principle: The liberated 2-Naphthol is coupled with a diazonium salt, such as Fast Blue B, to form a stable, colored azo dye. The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the amount of 2-Naphthol produced and, therefore, to the enzymatic activity.

Sources

- 1. Buy this compound | 6343-74-4 [smolecule.com]

- 2. This compound | C28H42O2 | CID 80657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Page loading... [wap.guidechem.com]

- 7. byjus.com [byjus.com]

- 8. pishrochem.com [pishrochem.com]

- 9. Stearic acid - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Palm oil wastes as feedstock for lipase production by Yarrowia lipolytica and biocatalyst application/reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-Naphthyl Stearate in Enzyme Assays

Abstract

The quantification of esterase and lipase activity is fundamental to numerous research and development pipelines, from elucidating physiological processes to high-throughput screening in drug discovery. The selection of an appropriate substrate is paramount for achieving sensitive, reliable, and reproducible results. 2-Naphthyl stearate (C₂₈H₄₂O₂) has emerged as a versatile substrate, uniquely offering both chromogenic (colorimetric) and fluorogenic detection routes.[1] This dual-capability allows for flexibility in assay design, catering to different instrumentation and sensitivity requirements. This technical guide provides an in-depth exploration of this compound, detailing the core principles of its application, validated experimental protocols, and critical insights into assay optimization and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Need for Versatile Lipolytic Substrates

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases are crucial enzymes that catalyze the hydrolysis of ester bonds.[2][3] Their activity is a key area of investigation in metabolic disorder research, cancer biology, and industrial biocatalysis.[4] Synthetic substrates are invaluable tools for these investigations, offering a standardized and quantifiable method for measuring enzyme activity.[2]

This compound, an ester formed from stearic acid and 2-naphthol, is a particularly useful substrate.[5][6] Its long 18-carbon stearoyl chain makes it a suitable mimic for endogenous long-chain fatty acid esters, targeting specific lipases.[7] Upon enzymatic cleavage, it releases 2-naphthol, a molecule that can be converted into either a colored dye or detected by its intrinsic fluorescence, providing two distinct avenues for quantification.[1][2]

Principle of Detection: A Dichotomy of Signal Generation

The utility of this compound stems from the enzymatic release of 2-naphthol, the signaling moiety. The subsequent detection strategy determines whether the assay is chromogenic or fluorogenic.

Chromogenic Detection

In this mode, the liberated 2-naphthol is coupled with a diazonium salt, such as Fast Blue B, in an azo-coupling reaction.[2][4] This reaction forms a stable, intensely colored azo dye whose concentration can be measured using a standard spectrophotometer. The rate of color formation is directly proportional to the amount of 2-naphthol released and, therefore, to the lipase activity.[2][4]

Fluorogenic Detection

This method leverages the intrinsic fluorescence of the 2-naphthol product. This compound itself is essentially non-fluorescent. Upon enzymatic hydrolysis, the released 2-naphthol exhibits significant fluorescence, which can be monitored with a fluorometer.[8][9] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. This method is often more sensitive than chromogenic detection.[10]

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points. As a senior scientist, I must emphasize that optimization, particularly of substrate and enzyme concentrations, is critical for ensuring that the reaction velocity is in the linear range and reflects true initial rates (V₀).

Essential Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. The optimal pH can be enzyme-dependent and should be confirmed experimentally.[4]

-

Substrate Stock Solution (10 mM): Due to its hydrophobicity, this compound must be dissolved in an organic solvent.[2] Dissolve 4.11 mg of this compound (MW: 410.64 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Substrate Emulsion: For the assay, the substrate must be emulsified to be accessible to the enzyme.[2] Prepare the assay buffer containing a surfactant like 0.5% (v/v) Triton X-100.[2] Immediately before use, dilute the substrate stock solution into this buffer to the desired final concentration and vortex vigorously.

-

Fast Blue B Solution (10 mM, for Chromogenic Assay): Prepare fresh daily and protect from light.[4] Dissolve 3.4 mg of Fast Blue B salt in 1 mL of deionized water.[4]

-

2-Naphthol Standard (1 mM, for Standard Curve): Dissolve 14.42 mg of 2-naphthol in 100 mL of DMSO.[4]

Chromogenic Assay Protocol (96-Well Plate Format)

-

Standard Curve:

-

Prepare serial dilutions of the 1 mM 2-naphthol standard in Assay Buffer to create concentrations from 0 to 100 µM.

-

To 50 µL of each standard, add 50 µL of the Fast Blue B solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure absorbance at 540 nm.[4] Plot absorbance vs. concentration.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 80 µL of Assay Buffer (with Triton X-100) and 10 µL of the sample containing the lipase/esterase. Include a blank with 10 µL of buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 10 mM this compound substrate emulsion.

-

Incubate at 37°C for 15-60 minutes. The optimal time must be determined to keep the reaction within the linear range of the standard curve.

-

Stop the reaction and develop color by adding 50 µL of the 10 mM Fast Blue B solution.

-

Incubate for 15 minutes at room temperature, protected from light.[4]

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample wells.

-

Use the standard curve to convert the corrected absorbance values into the concentration of 2-naphthol produced.

-

Calculate enzyme activity, typically expressed in U/mL, where one unit (U) is the amount of enzyme that liberates 1 µmol of 2-naphthol per minute under the specified conditions.

-

Fluorogenic Assay Protocol (96-Well Plate Format)

-

Instrument Setup: Set the fluorometer to the appropriate wavelengths for 2-naphthol. Excitation is typically around 330 nm and emission around 410-420 nm, though these can be pH-dependent.[8]

-

Enzyme Reaction (Kinetic Measurement):

-

In a black 96-well plate (to minimize background), add 80 µL of Assay Buffer (with Triton X-100) and 10 µL of the sample containing the lipase/esterase. Include appropriate blanks.

-

Place the plate in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by injecting 10 µL of the 10 mM this compound substrate emulsion.

-

Immediately begin measuring the fluorescence intensity every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

A 2-naphthol standard curve can be used to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (µmol/min) to calculate absolute enzyme units.

-

Data Presentation and Comparison

| Feature | Chromogenic Assay | Fluorogenic Assay |

| Principle | Enzymatic release of 2-naphthol followed by azo-coupling with a diazonium salt.[2][11] | Direct detection of the intrinsic fluorescence of enzymatically released 2-naphthol.[1] |

| Detection | Absorbance (Spectrophotometry) | Fluorescence (Fluorometry) |

| Wavelength | ~540 nm (for Fast Blue B adduct)[4] | Excitation: ~330 nm, Emission: ~410 nm[12] |

| Format | Endpoint | Kinetic or Endpoint |

| Sensitivity | Lower | Higher[10] |

| Pros | Widely available instrumentation; less prone to autofluorescence interference. | Higher sensitivity; suitable for real-time kinetic analysis and low-activity samples. |

| Cons | Requires a stopping/developing reagent; potential for diazonium salt instability. | Requires a fluorometer; susceptible to interference from fluorescent compounds in the sample. |

Workflow and Validation: A Scientist's Perspective

A robust assay is a self-validating one.[13] This means incorporating the right controls and understanding the assay's limitations.

Critical Considerations for Assay Trustworthiness:

-

Substrate Solubility: The most common point of failure is improper substrate emulsification. The long stearate chain makes the substrate highly insoluble in aqueous buffers.[2] Insufficient vortexing or an inadequate concentration of surfactant (e.g., Triton X-100) will lead to non-reproducible results as the enzyme cannot access its substrate.

-

Linearity: Always perform enzyme and time-course titrations to find the conditions where the product formation is linear with respect to both time and enzyme concentration. This ensures you are measuring the initial velocity.[14]

-

Controls are Non-Negotiable:

-

No-Enzyme Control: Measures the rate of spontaneous substrate hydrolysis. This is particularly important for chromogenic p-nitrophenyl esters but is also good practice here.[10]

-

No-Substrate Control: Accounts for any background signal from the enzyme preparation or sample matrix.

-

Inhibited Control: A sample containing a known lipase inhibitor can validate that the observed activity is indeed from the target enzyme class.

-

-

Interference: Test compounds in a screening campaign should be checked for their own absorbance or fluorescence at the assay wavelengths to avoid false positives or negatives.[2]

Conclusion

This compound is a powerful and adaptable tool for the study of lipolytic enzymes. Its dual chromogenic and fluorogenic potential provides researchers with valuable flexibility. The chromogenic method is a robust workhorse suitable for general activity measurements, while the fluorogenic method offers the enhanced sensitivity required for kinetic studies, inhibitor screening, and analysis of low-abundance enzymes. By understanding the underlying chemical principles and adhering to rigorous validation practices, researchers can leverage this compound to generate high-quality, reliable data in their scientific pursuits.

References

-

Manafi, M., Kneifel, W., & Bascomb, S. (Year not provided). Fluorogenic and chromogenic substrates used in bacterial diagnostics. NCBI. Available at: [Link]

-

Cohen, S., et al. (Year not provided). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. NCBI. Available at: [Link]

-

Grognux, J., et al. (2011, August 7). Universal chromogenic substrates for lipases and esterases. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (Date not provided). This compound. PubChem Compound Database. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Available at: [Link]

-

BYJU'S. (Date not provided). Preparation of 2-Naphthol Aniline Dye. Available at: [Link]

-

Unknown Author. (Date not provided). Determining Rate Constants of 2-Naphthol in Varying pH Solutions Using Fluorescence. Available at: [Link]

-

Unknown Author. (Date not provided). Experiment 1: Excited-state properties of 2-naphthol. Available at: [Link]

-

Kolekar, P. (2021). Validation of Lipase Activity Method. Theseus. Available at: [Link]

-

Unknown Author. (2011, August 5). Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF 4]. ResearchGate. Available at: [Link]

-

Unknown Author. (Date not provided). Reaction Coupling of dysonium salts. Available at: [Link]

-

West, K., et al. (Year not provided). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. ACS Publications. Available at: [Link]

-

Altaie, S. M., et al. (2017, October 21). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. SlideShare. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Strategies to Characterize Fungal Lipases for Applications in Medicine and Dairy Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy this compound | 6343-74-4 [smolecule.com]

- 6. This compound | C28H42O2 | CID 80657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. franklycaroline.com [franklycaroline.com]

- 9. aa6kj.hopto.org [aa6kj.hopto.org]

- 10. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 13. theseus.fi [theseus.fi]

- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]

A Technical Guide to the Principle and Application of Lipase and Esterase Detection with 2-Naphthyl Stearate

Executive Summary

Lipases and esterases, pivotal enzymes in lipid metabolism and industrial biocatalysis, necessitate robust and sensitive detection methods for their characterization and inhibitor screening. This technical guide provides an in-depth exploration of the principles and methodologies underpinning the use of 2-Naphthyl stearate as a chromogenic substrate for quantifying the activity of these enzymes. We dissect the core enzymatic reaction, the subsequent colorimetric detection via azo coupling, and provide detailed, field-proven protocols for researchers. The narrative emphasizes the causality behind experimental choices, particularly concerning substrate specificity and the preparation of the requisite lipid-water interface, to empower scientists in drug development and enzymology with a comprehensive understanding of this powerful assay.

The Enzymology of Lipases and Esterases: A Primer on Specificity

Defining Lipases and Esterases: A Functional Distinction

Lipases (Triacylglycerol Acylhydrolases, EC 3.1.1.3) and esterases (Carboxylester Hydrolases, EC 3.1.1.1) both belong to the α/β hydrolase family and catalyze the cleavage of ester bonds.[1] While structurally related, their functional distinction is critical for assay design. Esterases typically hydrolyze water-soluble esters with short-chain fatty acids.[1][2] In contrast, "true" lipases are defined by their unique ability to efficiently hydrolyze water-insoluble, long-chain triglycerides, such as those found in natural fats and oils.[2][3]

The Principle of Interfacial Activation

A hallmark of most lipases is the phenomenon of interfacial activation. These enzymes exhibit a dramatic increase in catalytic activity when they encounter a lipid-water interface.[1] This is often attributed to a mobile "lid" structure covering the hydrophobic active site. In an aqueous environment, the lid is closed. Upon binding to a lipid interface, the lid undergoes a conformational change, exposing the active site and allowing the insoluble substrate to enter.[2] This characteristic is the primary reason why substrates for lipase assays, like this compound, must be presented as an emulsion rather than a simple solution.

Substrate Choice as a Determinant of Activity

The choice of substrate is paramount in differentiating between these enzyme classes. This compound, featuring a long C18 acyl chain, is a substrate designed to target lipases due to its insolubility and structural resemblance to natural triglycerides. While lipases show high activity towards such long-chain esters, some non-specific esterases may exhibit minimal activity. Conversely, using a short-chain analogue like 2-Naphthyl acetate would preferentially measure general esterase activity.[4] Therefore, this compound provides a selective, though not entirely exclusive, tool for probing lipase function.

The this compound Assay: Core Principles

The detection of lipase or esterase activity using this compound is a robust, two-stage process that couples enzymatic hydrolysis with a sensitive colorimetric readout.

Stage 1: Enzymatic Hydrolysis of the Substrate

The foundational step is the enzyme-catalyzed cleavage of the ester bond in this compound. The lipase or esterase acts on the substrate to yield two products: stearic acid (a long-chain fatty acid) and 2-naphthol (also known as β-naphthol).[5] The rate of 2-naphthol production is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.

Stage 2: Azo-Coupling for Colorimetric Readout

The liberated 2-naphthol is colorless and requires a secondary reaction for visualization. This is achieved by introducing a diazonium salt, such as Fast Blue B.[4][5] In a classic azo coupling reaction, the electron-rich 2-naphthol molecule undergoes electrophilic aromatic substitution with the diazonium salt. This reaction forms a stable, intensely colored azo dye.[5][6] The intensity of the resulting color, which can be quantified spectrophotometrically, is directly proportional to the amount of 2-naphthol released in the first stage.[5]

Caption: Workflow of the this compound assay.

Methodological Deep Dive: From Reagents to Results

Adherence to a validated protocol is essential for reproducible and accurate data. The following sections provide a comprehensive, step-by-step methodology.

Critical Reagents and Their Functions

Proper preparation and understanding of each reagent's role is a prerequisite for a successful assay.

| Reagent | Function & Rationale |

| This compound | The water-insoluble, long-chain ester substrate preferentially hydrolyzed by lipases.[5] |

| Assay Buffer | Maintains a stable pH optimal for the specific enzyme being tested (e.g., 50 mM Tris-HCl, pH 7.5). |

| Triton X-100 or Gum Arabic | A non-ionic detergent used to create a stable substrate emulsion. This is the most critical step to ensure the formation of a lipid-water interface required for lipase activation.[5] |

| Lipase/Esterase Sample | The source of enzymatic activity (e.g., purified protein, cell lysate). |

| Fast Blue B Salt | The diazonium salt that couples with the liberated 2-naphthol to produce a quantifiable color. Must be prepared fresh and protected from light.[4][5] |

| 2-Naphthol Standard | A solution of known 2-naphthol concentrations used to generate a standard curve for converting absorbance values to molar quantities.[4] |

Protocol Part A: Preparation of the Substrate Emulsion

Causality: This step is not merely for solubilization; it is to create the micro-environment (the oil-water interface) that lipases require for optimal activity. An unstable or poorly formed emulsion is a primary source of assay variability.

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO or ethanol.

-

In a separate vessel, prepare the desired volume of assay buffer containing the emulsifying agent (e.g., 0.2% Triton X-100).[5]

-

While vigorously vortexing or sonicating the buffer-detergent mixture, add the this compound stock solution dropwise to achieve the final desired substrate concentration (e.g., 1 mM).

-

Continue vortexing or sonicating until a stable, homogenous, milky-white emulsion is formed. This emulsion should be used promptly.

Protocol Part B: The Enzymatic Reaction (96-Well Plate Format)

-

Add 180 µL of the freshly prepared substrate emulsion to each well of a 96-well microplate.

-

Include several wells for a "blank" control, which will receive a buffer solution instead of the enzyme.[4]

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[5]

-

Initiate the reaction by adding 20 µL of the enzyme solution (or enzyme diluent for the blank wells) to each well.

-

Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of the reaction, which should be determined empirically.

Protocol Part C: Color Development and Spectrophotometric Measurement

-

Prepare a fresh solution of Fast Blue B salt (e.g., 10 mg/mL in deionized water or buffer).[4]

-

Stop the enzymatic reaction and initiate color development by adding 50 µL of the Fast Blue B solution to each well.[4]

-

Allow the plate to incubate at room temperature for 10-15 minutes, protected from light, for the color to fully develop.

-